REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][CH3:9])[C:3]=1[CH3:10].C(Cl)(Cl)(Cl)Cl.C(#N)C.I([O-])(=O)(=O)=[O:20].[Na+].[OH2:25]>[Ru](Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([CH3:9])(=[O:20])=[O:25])[C:3]=1[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)SC)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
( 49 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 63 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mg
|
Type
|
catalyst
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation
|
Type
|
CUSTOM
|
Details
|
according to preparation 4
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=CC=C1)S(=O)(=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |